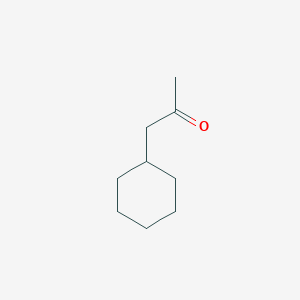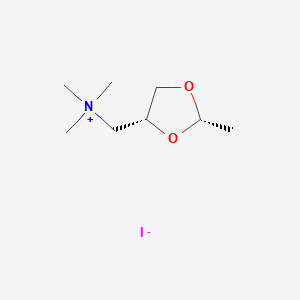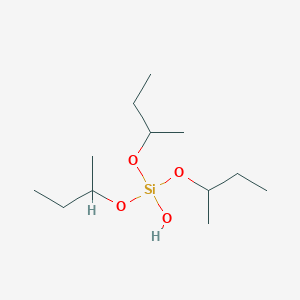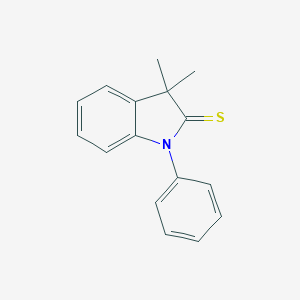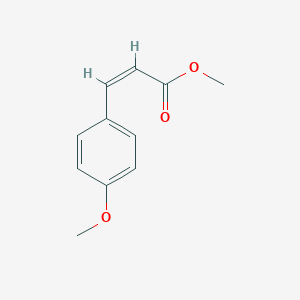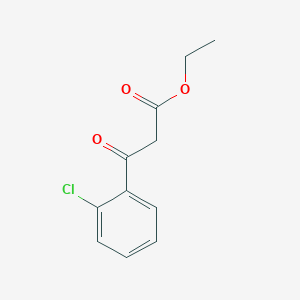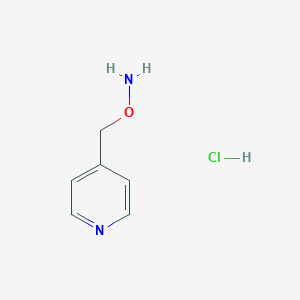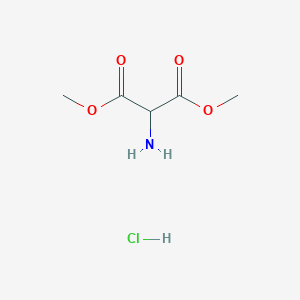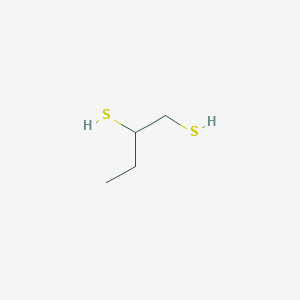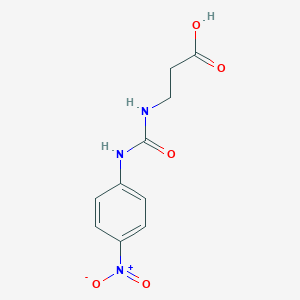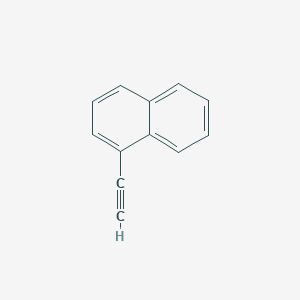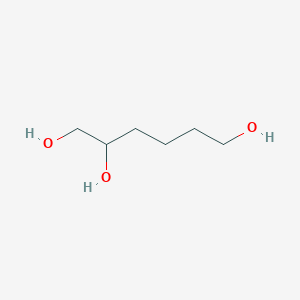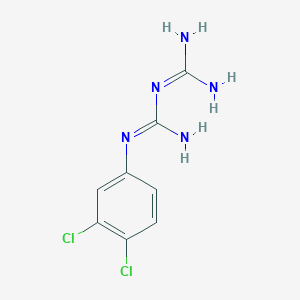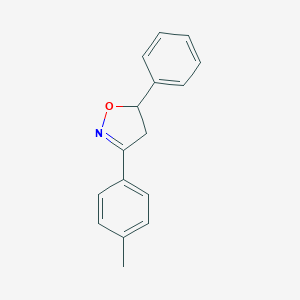
2-Isoxazoline, 5-phenyl-3-p-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isoxazoline, 5-phenyl-3-p-tolyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoxazole, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in the ring. The synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is a complex process that requires specialized knowledge and equipment.
Mecanismo De Acción
The mechanism of action of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. It may also act by inhibiting the activity of enzymes involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
2-Isoxazoline, 5-phenyl-3-p-tolyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Isoxazoline, 5-phenyl-3-p-tolyl- in lab experiments is its wide range of biological activities. This compound has been shown to have potential applications in the treatment of a wide range of diseases, including neurological disorders, inflammatory diseases, and cancer. However, one of the main limitations of using this compound is its complex synthesis method, which requires specialized knowledge and equipment.
Direcciones Futuras
There are several future directions for research on 2-Isoxazoline, 5-phenyl-3-p-tolyl-. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential applications of this compound. Finally, there is a need for further research on the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-Isoxazoline, 5-phenyl-3-p-tolyl- is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of p-tolylmagnesium bromide with 2-nitroacetonitrile to form 2-nitro-1-(p-tolyl)ethanol. This compound is then reacted with acetic anhydride to form 2-acetoxy-1-(p-tolyl)ethyl nitrate. The final step involves the reaction of 2-acetoxy-1-(p-tolyl)ethyl nitrate with sodium azide to form 2-Isoxazoline, 5-phenyl-3-p-tolyl-.
Aplicaciones Científicas De Investigación
2-Isoxazoline, 5-phenyl-3-p-tolyl- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
19505-66-9 |
|---|---|
Nombre del producto |
2-Isoxazoline, 5-phenyl-3-p-tolyl- |
Fórmula molecular |
C16H15NO |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-7-9-13(10-8-12)15-11-16(18-17-15)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
Clave InChI |
DYYWHIVVQFNRGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



